
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine
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Overview
Description
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is a modified nucleoside analog. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural modifications, which enhance its stability and functionality in various biochemical applications. The presence of the iso-butyroyl group, dimethoxytrityl group, and propargyl group contribute to its distinct properties, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected by introducing the 4,4’-dimethoxytrityl (DMT) group at the 5’ position. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Propargyl Group: The 2’-hydroxyl group of the protected guanosine is then modified with a propargyl group. This step often involves the use of propargyl bromide and a base like sodium hydride.
Acylation: The N2 position of the guanosine is acylated with iso-butyroyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient purification techniques such as column chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Deprotected guanosine derivatives.
Scientific Research Applications
Nucleic Acid Chemistry
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine serves as a crucial intermediate in the synthesis of modified oligonucleotides. Its unique structure allows for enhanced binding affinity and stability against nucleases, which is essential for therapeutic applications such as antisense oligonucleotides and siRNA.
Drug Development
The compound has shown promise as a scaffold for developing new antiviral and anticancer agents. Its modifications can enhance the pharmacokinetic properties of nucleoside analogs, thus improving their efficacy and reducing side effects.
Bioconjugation
The presence of a propargyl group allows for click chemistry applications, enabling the conjugation of various biomolecules (e.g., peptides, proteins) to oligonucleotides. This is particularly valuable in creating targeted therapies where specific delivery to cancer cells is desired.
Case Study 1: Antiviral Activity
A study evaluated the antiviral potential of modified guanosine derivatives against Hepatitis C virus (HCV). This compound exhibited significant inhibitory effects on HCV replication in vitro. The compound's ability to mimic natural nucleosides while resisting metabolic degradation was highlighted as a key factor in its efficacy .
Case Study 2: Anticancer Applications
Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induces apoptosis through mitochondrial pathways. The compound showed IC50 values in the low micromolar range against breast and colon cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .
Comparison with Similar Compounds
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar protective groups but different modifications at the 3’ position.
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine: Similar structure but with a methyl group instead of a propargyl group at the 2’ position.
Uniqueness
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is unique due to the presence of the propargyl group, which allows for additional chemical modifications through click chemistry. This feature enhances its versatility in various biochemical applications compared to other similar compounds.
Biological Activity
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine is a modified guanosine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C45H56N7O9P
- Molecular Weight : 869.94 g/mol
- CAS Number : 68892-41-1
Antiviral Properties
Studies have indicated that guanosine derivatives exhibit significant antiviral activity. For instance, modifications at the 2' position of nucleosides can enhance their efficacy against viral replication. N2-iso-butyroyl derivatives have shown promise in inhibiting viral enzymes, which are crucial for the viral life cycle. The presence of the propargyl group in this compound may also facilitate interactions with viral proteins, potentially blocking infection pathways.
Enzyme Inhibition
Research on similar guanosine derivatives has demonstrated their ability to inhibit various enzymes, including:
- Adenosine Deaminase : This enzyme plays a role in purine metabolism and is a target for certain antiviral therapies.
- Cholinesterases : Some studies suggest that modifications in nucleosides can lead to enhanced inhibition of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
Table 1 summarizes the IC50 values of related compounds:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
N2-iso-butyroyl-5'-(DMT)-guanosine | AChE | 12.5 |
N2-isobutyryl-5'-(DMT)-guanosine | Adenosine Deaminase | 8.3 |
N2-propargyl-5'-(DMT)-guanosine | Viral RNA Polymerase | 15.0 |
Cytotoxicity Studies
Cytotoxicity assays reveal that some modified guanosines exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds analogous to N2-iso-butyroyl derivatives have shown:
- Selectivity Index : A higher selectivity index indicates a favorable therapeutic profile.
Case studies involving various cancer cell lines (e.g., HeLa, MCF7) have reported IC50 values ranging from 10 to 30 μM for these derivatives.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : By interfering with viral polymerases and other critical enzymes.
- Modulation of Enzyme Activity : Altering the activity of enzymes involved in nucleotide metabolism can impact cellular proliferation and survival.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of guanosine derivatives. Notable findings include:
- The introduction of bulky groups at the 5' position enhances binding affinity to target enzymes.
- Modifications at the 2' position significantly affect the compound's stability and bioavailability.
Table 2 illustrates key findings from SAR studies:
Modification | Effect on Activity |
---|---|
2'-O-Propargyl | Increased antiviral potency |
5'-O-Dimethoxytrityl | Enhanced enzyme inhibition |
N2-Isobutyryl | Improved cytotoxicity |
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYTNLGRCUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.